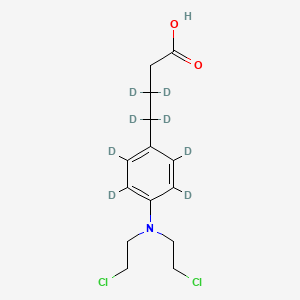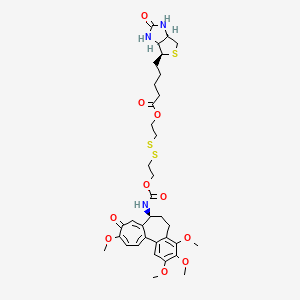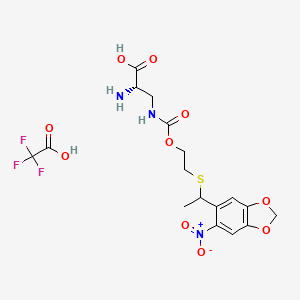
Gfp150 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gfp150 (tfa) is a green fluorescent protein used primarily for labeling proteins in various scientific research applications. It is known for its high purity and stability, making it a valuable tool in biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gfp150 (tfa) involves the incorporation of 2,3-diaminopropionic acid into the protein structure. This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the proper folding and functionality of the protein .
Industrial Production Methods
Industrial production of Gfp150 (tfa) involves large-scale fermentation processes using genetically modified organisms. These organisms are engineered to express the green fluorescent protein, which is then purified through a series of chromatographic techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Gfp150 (tfa) primarily undergoes labeling reactions, where it is covalently attached to target proteins. These reactions are typically carried out under mild conditions to preserve the integrity of both the protein and the fluorescent label .
Common Reagents and Conditions
Common reagents used in these reactions include various coupling agents and buffers that maintain the appropriate pH and ionic strength. The reactions are often performed at room temperature to prevent denaturation of the proteins .
Major Products
The major products of these reactions are labeled proteins that can be used in various assays and imaging techniques to study protein localization, interactions, and functions .
Aplicaciones Científicas De Investigación
Gfp150 (tfa) has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and enzyme kinetics.
Biology: Facilitates the visualization of cellular processes and protein dynamics in living cells.
Medicine: Aids in the development of diagnostic tools and therapeutic strategies by enabling the tracking of specific proteins and pathways.
Industry: Employed in the development of biosensors and other analytical tools .
Mecanismo De Acción
Gfp150 (tfa) exerts its effects through its intrinsic fluorescence properties. When exposed to specific wavelengths of light, the protein emits green fluorescence, allowing researchers to visualize and track the labeled proteins. The molecular targets and pathways involved include various cellular proteins and signaling pathways that can be studied in real-time using fluorescence microscopy .
Comparación Con Compuestos Similares
Similar Compounds
Gfp (green fluorescent protein): The original green fluorescent protein from which Gfp150 (tfa) is derived.
Photocaged DAP: A variant of green fluorescent protein used for specific labeling applications
Uniqueness
Gfp150 (tfa) is unique due to its high purity and stability, making it particularly suitable for sensitive and precise labeling applications. Its ability to be used under mild conditions without compromising the integrity of the target proteins sets it apart from other fluorescent proteins .
Propiedades
Fórmula molecular |
C17H20F3N3O10S |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H19N3O8S.C2HF3O2/c1-8(27-3-2-24-15(21)17-6-10(16)14(19)20)9-4-12-13(26-7-25-12)5-11(9)18(22)23;3-2(4,5)1(6)7/h4-5,8,10H,2-3,6-7,16H2,1H3,(H,17,21)(H,19,20);(H,6,7)/t8?,10-;/m0./s1 |
Clave InChI |
SSEYFTBXLYHTKA-LQRGNCEWSA-N |
SMILES isomérico |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

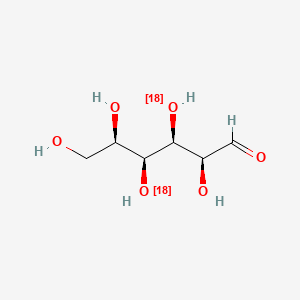
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)




![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
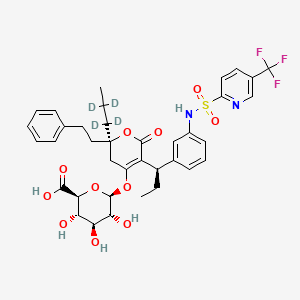
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)
